molecular formula C28H27N3O5S2 B2652605 ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 324774-47-2

ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2652605
CAS RN: 324774-47-2
M. Wt: 549.66
InChI Key: VMGOAKFTBPSIIA-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a complex organic molecule. It contains a benzo[de]isoquinoline-1,3-dione system, which is a heterocyclic aromatic organic compound . This system is part of a family of many thousands of natural plant alkaloids .


Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Chemical Reactions Analysis

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine 3 gave a series of imines 4a-c and also the derivative 5 . The reactions are accompanied by disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .

Scientific Research Applications

Synthesis and Anticancer Activity

A study demonstrated the use of a related compound, Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, as a precursor in the synthesis of new heterocycles, such as pyrimidine and thiazole derivatives. These compounds were evaluated for their anticancer activity against the HCT-116 human colon cancer cell line, with several showing potent activity. This highlights the potential application of such compounds in developing anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Chemosensor Development

Derivatives of the benzo[de]isoquinoline-1,3-dione system, which share a core structure with the compound of interest, have been synthesized and explored for their chemosensor selectivity in the detection of anions. This application is significant in analytical chemistry for the detection and quantification of specific ions in various samples (Tolpygin et al., 2013).

Novel Heterocycle Formation

Another study involved the synthesis of various novel heterocycles from compounds structurally related to Ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. These heterocycles have potential applications in developing new pharmaceuticals and materials (Letcher et al., 1998).

Antibacterial and Antioxidant Studies

Compounds related to Ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and evaluated for their antibacterial and antioxidant activities. These studies provide insights into the potential therapeutic applications of these compounds (Raghavendra et al., 2016).

Mechanism of Action

While specific information on the mechanism of action for this compound is not available, it’s known that some compounds with the benzo[de]isoquinoline-1,3-dione system exhibit high chemosensor selectivity in the determination of anions .

properties

IUPAC Name

ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S2/c1-2-36-27(35)23-17-10-3-4-13-20(17)38-24(23)30-28(37)29-21(32)14-7-15-31-25(33)18-11-5-8-16-9-6-12-19(22(16)18)26(31)34/h5-6,8-9,11-12H,2-4,7,10,13-15H2,1H3,(H2,29,30,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGOAKFTBPSIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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